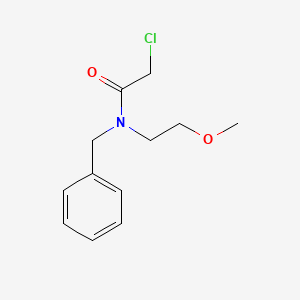![molecular formula C18H18BrNO4 B2917049 Ethyl 2-{4-bromo-2-methoxy-6-[(phenylimino)methyl]phenoxy}acetate CAS No. 338750-63-3](/img/structure/B2917049.png)
Ethyl 2-{4-bromo-2-methoxy-6-[(phenylimino)methyl]phenoxy}acetate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Synthesis Analysis
The synthesis of this compound involves two steps from acetic acid. Detailed synthetic pathways and reaction conditions are documented in relevant literature. Researchers have explored various methods to achieve efficient and high-yield synthesis .
Molecular Structure Analysis
The molecular structure of Ethyl 2-{4-bromo-2-methoxy-6-[(phenylimino)methyl]phenoxy}acetate consists of a phenoxy group attached to an acetate moiety. The presence of bromine and methoxy groups contributes to its unique properties. Refer to the 2D and 3D representations for a visual depiction .
Wissenschaftliche Forschungsanwendungen
Synthesis Process and Application
Ethyl Z 2 Methoxyimino 2 (2 aminothiazo 4 yl) acetate has been synthesized through a series of steps including nitrosation, methylation, bromination, and cyclization, starting from ethyl acetoacetate as raw material. This compound shows the potential for improvement in synthesis processes, leading to a simplified operation procedure and reduced production costs. Its application spans across various fields including materials science and organic synthesis, where its yield was reported to be 70.8% (L. Jing, 2003).
Crystal and Molecular Structure
The crystal and molecular structures of related compounds have been extensively studied, providing insights into their stability and reactivity. For instance, single crystal X-ray diffraction data has been used to report the structures of compounds similar to Ethyl 2-{4-bromo-2-methoxy-6-[(phenylimino)methyl]phenoxy}acetate, highlighting their potential applications in the development of new materials with specific optical or electronic properties (M. Kaur et al., 2012).
Antimicrobial and Antiviral Activities
Compounds with structures closely related to this compound have been synthesized and tested for their biological activities, including antimicrobial and antiviral effects. For example, ethyl 6-methyl-2-methoxy-3-(substituted 1-phenylethanone)-4-(substituted phenyl)-1, 2, 3, 4-tetrahydropyrimidine-5-carboxylates exhibited notable antihypertensive and anti-inflammatory activities, suggesting a potential for pharmacological applications (R. Chikhale et al., 2009).
Reaction Mechanisms and Chemical Properties
The reaction mechanisms and chemical properties of similar ethyl acetate derivatives have been a subject of study, providing valuable information on their reactivity and potential applications in organic synthesis. For instance, the cleavage of carbon–oxygen single bonds in reactions involving aryl ethyl acetals and ethylmagnesium bromide in diethyl ether has been kinetically studied, revealing insights into their nucleophilic character (P. Beltrame et al., 1976).
Marine Derived Compounds and Natural Product Synthesis
The isolation and structural elucidation of compounds from marine sources, including those structurally similar to this compound, have contributed to the understanding of natural products' chemistry and their potential applications in drug discovery and development (Hong-Hua Wu et al., 2009).
Wirkmechanismus
Target of Action
Similar compounds have been known to target various enzymes and receptors in the body, affecting a range of biochemical processes .
Mode of Action
It’s known that similar compounds can undergo reactions at the benzylic position, involving free radical bromination, nucleophilic substitution, and oxidation . These reactions can lead to changes in the compound’s structure and its interaction with its targets .
Biochemical Pathways
Similar compounds have been known to affect various biochemical pathways, including those involving glucocorticoid metabolism .
Pharmacokinetics
Similar compounds are known to have diverse pharmacokinetic properties, influenced by factors such as their chemical structure, the route of administration, and the individual’s metabolic profile .
Result of Action
The compound’s reactions at the benzylic position could potentially lead to changes in cellular processes, depending on its targets and the nature of its interactions with them .
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of Ethyl 2-{4-bromo-2-methoxy-6-[(phenylimino)methyl]phenoxy}acetate. Factors such as temperature, pH, and the presence of other compounds can affect the compound’s stability and its interactions with its targets . .
Eigenschaften
IUPAC Name |
ethyl 2-[4-bromo-2-methoxy-6-(phenyliminomethyl)phenoxy]acetate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18BrNO4/c1-3-23-17(21)12-24-18-13(9-14(19)10-16(18)22-2)11-20-15-7-5-4-6-8-15/h4-11H,3,12H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FQAONYJWQMTZDE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)COC1=C(C=C(C=C1OC)Br)C=NC2=CC=CC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18BrNO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
392.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![3-(4-fluorophenyl)-1-methyl-N-(2-(4-oxothieno[3,2-d]pyrimidin-3(4H)-yl)ethyl)-1H-pyrazole-5-carboxamide](/img/structure/B2916967.png)
![N-(5-methyl-1,3,4-thiadiazol-2-yl)-2-((4-oxo-3-(p-tolyl)-3,4,6,7-tetrahydrothieno[3,2-d]pyrimidin-2-yl)thio)acetamide](/img/structure/B2916968.png)
![6-Chloro-3-(1,1,2,2,3,3,3-heptafluoropropyl)[1,2,4]triazolo[4,3-b]pyridazine](/img/structure/B2916972.png)

![4-[[3-(2-Methylbenzimidazol-1-yl)azetidin-1-yl]methyl]quinoline](/img/structure/B2916974.png)
![[1-(Difluoromethyl)-5-methylpyrazol-3-yl]methanol](/img/structure/B2916975.png)



![3-oxo-N-(pyridin-2-ylmethyl)-5-((tetrahydrofuran-2-yl)methyl)-3,5-dihydro-2H-pyrazolo[4,3-c]pyridine-7-carboxamide](/img/structure/B2916980.png)



